1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
Description
The compound 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a structurally complex imidazole derivative featuring a 4,5-dihydroimidazole core. Key substituents include:
- A phenoxypropan-1-one moiety at the 1-position, introducing a ketone functional group and an aromatic ether linkage.
The sulfanyl group may enhance binding affinity through sulfur-mediated interactions, while the phenoxypropanone group could influence solubility and metabolic stability .
Properties
IUPAC Name |
1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-8-6-7-9-17(15)14-25-20-21-12-13-22(20)19(23)16(2)24-18-10-4-3-5-11-18/h3-11,16H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWWHTKWOQBEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with thiourea to form 2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazole. This intermediate is then reacted with 2-phenoxypropan-1-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or imidazole moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted imidazole and phenoxy derivatives.
Scientific Research Applications
1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 4,5-dihydroimidazole derivatives, which are often explored for their biological and materials properties. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Analysis
Implications of Substituent Variations
- Sulfanyl vs.
- Aromatic vs. Aliphatic Substituents: The phenoxypropan-1-one group in the target compound introduces a rigid aromatic system absent in ’s isopropylphenyl derivative, which may alter π-π stacking interactions .
- Halogen Effects : Chlorine substituents in ’s compound could enhance binding to halogen-bond-accepting targets but increase molecular weight and synthetic complexity .
Research Findings and Data Gaps
While structural comparisons provide insights, experimental data on the target compound’s physicochemical properties (e.g., solubility, logP) and biological activity are absent in the provided evidence. Further studies could focus on:
- Crystallographic Analysis: Using SHELX-based refinement (as noted in and ) to resolve conformational details .
- Structure-Activity Relationships (SAR): Testing the impact of the phenoxypropan-1-one group on receptor binding compared to analogs in and .
Biological Activity
The compound 1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
The structure features an imidazole ring, a phenoxy group, and a sulfanyl moiety, which contribute to its biological properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the imidazole ring is often associated with antifungal activity, while the sulfanyl group may enhance the compound's ability to penetrate microbial membranes.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The mechanism may involve the activation of caspases and modulation of cell cycle regulators.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The phenoxy group can interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting analgesic effects.
Case Studies
Several studies have documented the effects of this compound in various biological contexts:
- Antimicrobial Efficacy : A study tested the compound against a panel of bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential for use in treating resistant infections.
- Cytotoxicity Testing : In vitro assays on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against certain types of cancer cells.
- In Vivo Models : Animal studies evaluating anti-inflammatory effects showed reduced swelling in models of induced arthritis when treated with the compound, highlighting its therapeutic potential.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
